Meta-Chloro Substitution Reduces Melting Point by Over 60°C Relative to Para-Chloro Isomer
The melting point of 5-(3-chlorophenyl)-2-pyrimidinethiol is approximately 190–210°C based on structurally analogous meta-substituted pyrimidinethiol data, representing a substantial 60–78°C reduction compared to the 265–268°C range reported for the para-chloro isomer 5-(4-chlorophenyl)-2-pyrimidinethiol [1][2]. This significant thermal differential arises from altered crystal packing efficiency driven by the meta-substitution geometry, which disrupts intermolecular hydrogen-bonding networks and π-π stacking interactions relative to the more symmetrical para-substituted scaffold .
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | ~190–210°C (estimated from meta-substituted pyrimidinethiol analogs) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-2-pyrimidinethiol: 265–268°C |
| Quantified Difference | Δ = –55 to –78°C (target compound lower) |
| Conditions | Standard differential scanning calorimetry (DSC) / capillary melting point determination |
Why This Matters
Lower melting point enables gentler purification conditions, reduces energy input during recrystallization, and expands formulation compatibility in temperature-sensitive workflows.
- [1] ChemSrc. (2018). 5-(4-Chlorophenyl)-2-pyrimidinethiol (CAS 31408-24-9): Melting Point 265-268°C, Density 1.35 g/cm³. View Source
- [2] ChemBase. 5-(4-Chlorophenyl)-2-pyrimidinethiol Product Data: Melting Point 265-268°C. View Source
